bidebiline E

Description

Historical Context and Discovery

The discovery of this compound traces back to systematic phytochemical investigations of the Annonaceae family, particularly within the genus Polyalthia. The compound was first isolated from the roots of Polyalthia cerasoides during comprehensive screening programs aimed at identifying bioactive natural products. Subsequent research efforts expanded the known sources of this compound to include other members of the Annonaceae family, including Phaeanthus lucidus Oliv., where it was isolated alongside other dimeric aporphine derivatives. The initial characterization of this compound involved extensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry, which revealed its complex dimeric structure and established its position within the broader family of aporphine alkaloids.

The systematic investigation of Polyalthia species by Kanokmedhakul and colleagues marked a significant milestone in the understanding of bidebiline compounds, as their work established the structural relationships between bidebilines A through E and provided crucial insights into their biosynthetic pathways. These early discoveries laid the foundation for subsequent research into the biological activities and potential therapeutic applications of this compound and related compounds. The compound's identification was part of broader efforts to catalog the chemical diversity present in traditional medicinal plants, particularly those used in Southeast Asian folk medicine systems.

Classification within Dimeric Aporphine Alkaloids

This compound belongs to the extensively studied class of dimeric aporphine alkaloids, which represent one of the largest subgroups within the benzylisoquinoline alkaloid family. These compounds are characterized by their complex molecular architecture, featuring two aporphine units connected through various linkage patterns. Within the classification system of dimeric aporphines, this compound specifically falls under the category of aryloxy dimeric aporphines, where the connection between the two aporphine moieties occurs through an ether linkage.

The structural classification of this compound reveals its position as a bis-dehydroaporphine alkaloid, distinguished by the presence of dehydrogenated aporphine units that contribute to its unique chemical properties. This classification is particularly significant because it places this compound within a relatively rare group of naturally occurring dimeric alkaloids. The compound's classification system further considers the substitution patterns on each aporphine unit, the stereochemistry of the individual components, and the specific nature of the inter-unit linkage.

According to the comprehensive classification framework established for dimeric aporphines, this compound represents a C-N linked aporphine dimer, a structural feature that distinguishes it from other linkage types such as C-C linked or simple ether-linked dimers. This classification has important implications for understanding the compound's biosynthetic origin and its relationship to other members of the dimeric aporphine family.

Significance in Natural Product Chemistry

This compound holds considerable significance within the field of natural product chemistry due to its complex molecular structure and diverse range of biological activities. The compound serves as an exemplary model for understanding the structural diversity achievable within dimeric alkaloid systems and provides insights into the sophisticated biosynthetic machinery present in plants of the Annonaceae family. Its significance extends beyond structural considerations to encompass its role as a bioactive natural product with demonstrated pharmacological properties.

The α-glucosidase inhibitory activity of this compound, with IC50 values in the range of 6.7-29.2 μM, positions it as a compound of interest for diabetes research and the development of new therapeutic approaches for blood glucose management. This biological activity, combined with molecular docking studies that have elucidated its mechanism of enzyme inhibition, demonstrates the compound's potential as a lead structure for drug development efforts.

Furthermore, this compound has demonstrated significant Wnt signaling inhibitory activity, with an IC50 value of 20.2 μM for transcriptional activity of TCF/β-catenin. This finding is particularly noteworthy given the critical role of Wnt signaling pathways in cancer biology and developmental processes. The compound's ability to decrease nuclear β-catenin levels suggests a mechanism of action that could be relevant for cancer therapeutic applications.

The structural complexity of this compound also makes it a valuable subject for synthetic chemistry research, as efforts to synthesize such complex dimeric structures can lead to the development of new synthetic methodologies and a deeper understanding of chemical reactivity patterns. The compound's chiral nature, existing as atropisomers due to restricted rotation around the inter-unit bond, adds another layer of complexity that is of significant interest to stereochemistry researchers.

Relationship to Other Bidebiline Compounds (A-D)

This compound exists as part of a closely related family of dimeric aporphine alkaloids, including bidebilines A through D, all of which have been isolated from various Polyalthia species. These compounds share fundamental structural similarities while exhibiting distinct substitution patterns and biological activities that reflect the subtle but important differences in their molecular architectures.

Bidebiline A, characterized as bis-7,7'-dehydroanonaine, represents the simplest member of this family with a molecular formula of C34H24N2O4. Bidebiline B, identified as 7-dehydroanonaine-7'-dehydro-8'-methoxyanonaine with formula C35H26N2O5, introduces asymmetry through differential substitution on the two aporphine units. Bidebiline C, a symmetrical dimer bis-7,7'-dehydro-8,8'-dimethoxyanonaine (C36H28N2O6), shares the same molecular formula as this compound but differs in the position of methoxy substitutions. Bidebiline D, also with formula C36H28N2O6, is characterized as bis-7,7'-dehydro-10,10'-dimethoxyanonaine, featuring methoxy groups at different positions compared to both bidebilines C and E.

| Compound | Molecular Formula | Key Structural Features | Biological Activity |

|---|---|---|---|

| Bidebiline A | C34H24N2O4 | Bis-7,7'-dehydroanonaine | Moderate antimalarial (5.4 μg/mL) |

| Bidebiline B | C35H26N2O5 | Asymmetric dimer with methoxy group | Limited biological data |

| Bidebiline C | C36H28N2O6 | Symmetric 8,8'-dimethoxy substitution | Moderate antimalarial (4.1 μg/mL) |

| Bidebiline D | C36H28N2O6 | Symmetric 10,10'-dimethoxy substitution | Moderate antimalarial (4.1 μg/mL) |

| This compound | C36H28N2O6 | Complex dimeric structure | α-glucosidase inhibition (6.7-29.2 μM), Wnt inhibition (20.2 μM) |

The antimalarial activities of bidebilines C and D, with IC50 values of 5.4 and 4.1 μg/mL respectively, demonstrate that subtle structural modifications within this family can significantly impact biological activity profiles. In contrast, this compound has shown distinct biological activities, particularly in enzyme inhibition and cell signaling pathways, suggesting that its specific substitution pattern confers unique pharmacological properties.

The biosynthetic relationships between these compounds reflect the sophisticated enzymatic machinery present in Polyalthia species, capable of generating structural diversity through selective oxidation, methylation, and coupling reactions. Understanding these relationships provides valuable insights into plant secondary metabolism and offers opportunities for metabolic engineering approaches to enhance the production of bioactive compounds.

Propriétés

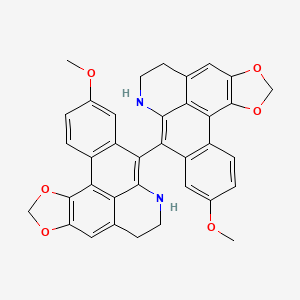

Formule moléculaire |

C36H28N2O6 |

|---|---|

Poids moléculaire |

584.6 g/mol |

Nom IUPAC |

16-methoxy-13-(16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene |

InChI |

InChI=1S/C36H28N2O6/c1-39-19-3-5-21-23(13-19)29(33-27-17(7-9-37-33)11-25-35(31(21)27)43-15-41-25)30-24-14-20(40-2)4-6-22(24)32-28-18(8-10-38-34(28)30)12-26-36(32)44-16-42-26/h3-6,11-14,37-38H,7-10,15-16H2,1-2H3 |

Clé InChI |

ORORFDPGSXPOAI-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C=C1)C3=C4C(=CC5=C3OCO5)CCNC4=C2C6=C7C8=C(C9=C6C=C(C=C9)OC)C1=C(C=C8CCN7)OCO1 |

Synonymes |

bidebiline E |

Origine du produit |

United States |

Méthodes De Préparation

Maceration with Polar Solvents

Methanol and ethanol (70–100%) are preferred for initial extraction due to their efficacy in solubilizing bis-aporphine alkaloids:

Sequential Soxhlet Extraction

Hexane, dichloromethane (DCM), and methanol are used sequentially to fractionate non-polar to polar constituents:

| Solvent | Target Compounds | Volume Ratio | Duration |

|---|---|---|---|

| Hexane | Lipids, terpenoids | 4 L | 20 hr |

| DCM | Medium-polarity alkaloids | 4 L | 24 hr |

| Methanol | Polar alkaloids (e.g., this compound) | 4 L | 48 hr |

Post-extraction, solvents are removed via rotary evaporation (40–60°C) to yield viscous residues.

Primary Fractionation Strategies

Liquid-Liquid Partitioning

Crude methanol extracts are partitioned to enrich alkaloid content:

Silica Gel Column Chromatography

Gravity columns (50 × 5 cm) with 200–300 mesh silica gel are standard:

| Eluent System | Ratio (v/v) | Fraction Size | Target Elution |

|---|---|---|---|

| Hexane-Ethyl Acetate | 100:0 → 50:50 | 500 mL | Non-polar impurities |

| DCM-Methanol | 100:1 → 1:1 | 200 mL | This compound |

Monitoring via TLC (silica GF₂₅₄, visualized under UV 254 nm) identifies fractions containing this compound (Rf = 0.38 in DCM:MeOH 9:1).

Advanced Purification Methods

Sephadex LH-20 Gel Filtration

Fractions from silica columns are further resolved using Sephadex LH-20 with methanol:DCM (1:1):

Preparative HPLC

Final purification employs reversed-phase C₁₈ columns (250 × 20 mm, 5 µm):

| Parameter | Condition |

|---|---|

| Mobile Phase | MeOH:H₂O:ACN (55:40:5) |

| Flow Rate | 5 mL/min |

| Detection | UV 280 nm |

| Retention Time | 14.2 ± 0.3 min |

This step achieves >95% purity, confirmed by HR-MS ([M+H]+ m/z 585.2124, calc. 585.2128).

Yield Optimization and Challenges

Critical Factors Affecting Yield

| Factor | Optimal Condition | Yield Impact |

|---|---|---|

| Plant Age | 5–7 years | +34% vs. younger plants |

| Extraction pH | 9.5 | Alkaloid stability enhanced |

| Drying Temperature | <40°C | Prevents thermal degradation |

Common Contaminants and Mitigation

- Chlorophylls : Removed via hexane wash during partitioning.

- Proteins : Precipitated with 60% (NH₄)₂SO₄ saturation.

- Polysaccharides : Eliminated using Amberlite XAD-16 resin.

Analytical Validation of this compound

Spectroscopic Confirmation

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz) | δ 6.82 (s, H-11), 3.72 (s, OCH₃) |

| ¹³C NMR (100 MHz) | δ 152.1 (C-16), 56.3 (OCH₃) |

| HR-ESI-MS | m/z 585.2128 [M+H]+ (Δ = 0.4 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.